The compound can be classified under:
Quinazolines, including N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, are often explored for their pharmacological properties, including anti-cancer activities and other therapeutic applications.
The synthesis of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves several key steps:
The molecular structure of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine features several notable characteristics:
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions that are significant for its application in medicinal chemistry:
The kinetics of these interactions can be influenced by:
The mechanism by which N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine exerts its biological effects primarily involves:
Studies have demonstrated that compounds in this class can exhibit IC50 values in the nanomolar range against various cancer cell lines.
The physical and chemical properties of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are crucial for understanding its behavior in biological systems:
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has several significant applications:
This compound exemplifies how modifications to quinazoline structures can lead to enhanced therapeutic agents with specific targeting capabilities against critical pathways involved in cancer progression .
The structural architecture of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 189290-58-2) integrates strategic functionalization to optimize target binding and physicochemical properties. The quinazoline core provides a planar, electron-deficient heterocyclic system conducive to π-stacking interactions and hydrogen bonding. Introduction of the 3-iodophenyl moiety at the C4-position creates a synthetic handle for subsequent Pd-catalyzed derivatization, leveraging the iodine’s moderate steric bulk and superior leaving-group ability in cross-coupling reactions compared to bromo or chloro analogues [1] [6]. The 6,7-dimethoxy groups serve dual roles: electronic modulation through electron-donating effects to enhance nucleophilic substitution kinetics, and steric guidance to direct regioselective functionalization. Molecular weight (407.21 g/mol) and calculated density (1.654 g/cm³) align with Lipinski’s guidelines for drug-like molecules, facilitating biological applicability [1].
Table 1: Key Molecular Properties of N-(3-Iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄IN₃O₂ |
Molecular Weight | 407.21 g/mol |
Calculated Density | 1.654 ± 0.06 g/cm³ |
pKa (Predicted) | 5.54 ± 0.30 |
Crystal Form | Off-white to gray crystalline solid |
The 3-iodophenyl group enables versatile derivatization via Suzuki-Miyaura, Heck, and Sonogashira couplings. Pd(OAc)₂ or PdCl₂(ACN)₂ serve as optimal precatalysts due to their air stability and rapid in situ reduction to active Pd(0) species. Ligand selection critically influences catalytic efficiency:
Table 2: Ligand and Base Optimization in Pd-Catalyzed Functionalization
Ligand | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|
XPhos | TMAA | DMF | 80°C | 85–92% |
SPhos | K₂CO₃ | DMF/EtOH | 100°C | 78–88% |
DPPF | Cs₂CO₃ | THF | 90°C | 70–82% |
Quinazoline core assembly relies on cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with 3-iodoaniline derivatives. Solvent polarity significantly impacts reaction kinetics:
Regioselective installation of the 6,7-dimethoxy groups demands orthogonal protection/deprotection strategies. Electrophilic aromatic bromination of quinazolin-4(3H)-one precursors at C6 and C7 positions precedes Williamson ether synthesis:
Halogen presence complicates purification due to:
Table 3: Crystallization Solvent Systems for Halogenated Quinazolines
Solvent System | Crystal Form | Purity Achieved | Key Advantage |
---|---|---|---|
DMF/H₂O (4:1) | Form I | >98% | Removes polar impurities |
EtOH/DMF (9:1) | Form II | >99% | Pd scavenging |
Acetonitrile/toluene | Needles | 97% | Rapid crystallization |
Concluding Remarks
Synthetic access to N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hinges on rational scaffold design, Pd-catalyzed coupling optimization, and meticulous crystallization control. The 3-iodo group’s versatility enables downstream diversification into targeted kinase inhibitors or diagnostic probes, while the dimethoxy motifs enhance electronic modularity. Future work should explore continuous-flow cyclocondensation and catalyst-free methoxylation to improve sustainability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7